molecular formula C8H5BrClNO2S B1415629 2-Bromo-4-cyano-5-methylbenzenesulfonyl chloride CAS No. 1805571-78-1

2-Bromo-4-cyano-5-methylbenzenesulfonyl chloride

Cat. No.: B1415629
CAS No.: 1805571-78-1
M. Wt: 294.55 g/mol
InChI Key: BPONGEYPKNOSDF-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-5-methylbenzenesulfonyl chloride is an important organic compound that has emerged as a significant building block in modern pharmaceutical research. This compound is a sulfur-containing organic molecule widely employed in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-5-methylbenzenesulfonyl chloride typically involves the bromination of 4-cyano-5-methylbenzenesulfonyl chloride. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reaction conditions may vary depending on the desired product but often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

2-Bromo-4-cyano-5-methylbenzenesulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is employed in the modification of biomolecules and the study of biological pathways.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-5-methylbenzenesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The bromine atom in the molecule can be readily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity makes it a valuable tool in synthetic chemistry and pharmaceutical research .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-cyano-4-methylbenzenesulfonyl chloride: This compound is structurally similar but differs in the position of the cyano and methyl groups.

    4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride: Another similar compound with a different arrangement of substituents.

Uniqueness

2-Bromo-4-cyano-5-methylbenzenesulfonyl chloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic molecules and in pharmaceutical research.

Properties

IUPAC Name

2-bromo-4-cyano-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-8(14(10,12)13)7(9)3-6(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPONGEYPKNOSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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